molecular formula C13H28O3Si B14319396 Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate CAS No. 112611-66-2

Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate

Cat. No.: B14319396
CAS No.: 112611-66-2
M. Wt: 260.44 g/mol
InChI Key: WTLTVVWEORKYEX-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate is an ester compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a trimethylsilyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion .

Industrial Production Methods

Industrial production of this ester may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its role in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate stands out due to its trimethylsilyl group, which imparts unique chemical properties and reactivity compared to simpler esters. This makes it valuable in specialized applications where enhanced stability and reactivity are required .

Properties

CAS No.

112611-66-2

Molecular Formula

C13H28O3Si

Molecular Weight

260.44 g/mol

IUPAC Name

ethyl 3-ethyl-2-methyl-3-trimethylsilyloxypentanoate

InChI

InChI=1S/C13H28O3Si/c1-8-13(9-2,16-17(5,6)7)11(4)12(14)15-10-3/h11H,8-10H2,1-7H3

InChI Key

WTLTVVWEORKYEX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C)C(=O)OCC)O[Si](C)(C)C

Origin of Product

United States

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